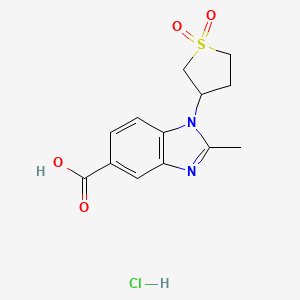

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-2-methylbenzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S.ClH/c1-8-14-11-6-9(13(16)17)2-3-12(11)15(8)10-4-5-20(18,19)7-10;/h2-3,6,10H,4-5,7H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBITSBHUIAAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCS(=O)(=O)C3)C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS Number: 1354957-53-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₄S |

| Molecular Weight | 330.79 g/mol |

| CAS Number | 1354957-53-1 |

The biological activity of this compound is primarily attributed to its unique structural features, which include a thiolane ring and a benzodiazole moiety. These components allow for interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections. Preliminary studies suggest that the compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The thiolane structure may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.

- Antioxidant Activity : The presence of the dioxo group suggests possible antioxidant properties, which could mitigate oxidative stress in cells.

- Cell Cycle Modulation : Research indicates that this compound may influence cell cycle progression in cancer cells, leading to cell cycle arrest and apoptosis.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound exhibited significant cytotoxicity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines. The 50% cytotoxic concentration (CC₅₀) was determined to be less than 30 µM for sensitive cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | CC₅₀ (µM) | Selective Cytotoxicity Index (SCI) |

|---|---|---|

| COLO201 | <30 | High |

| 4T1 | <30 | Moderate |

| MDA-MB-231 | >10 | Low |

Antiviral Activity

The compound has also shown promise as an antiviral agent. It was tested against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The results indicated significant antiviral activity in vitro, suggesting potential therapeutic applications for viral infections .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to other benzodiazole derivatives known for their diverse pharmacological properties.

Table 2: Comparison with Benzodiazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzodiazole Derivative A | Anticancer | |

| Benzodiazole Derivative B | Antiviral | |

| 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methyl... | Anticancer & Antiviral | Current Study |

Case Studies

Several case studies have investigated the effectiveness of this compound in preclinical models:

- Study on COLO201 Cells : This study focused on the impact of the compound on cell viability and proliferation. Results indicated a dose-dependent decrease in cell viability, with significant G2/M phase arrest observed at higher concentrations .

- Antiviral Efficacy Against HSV-1 : A separate investigation assessed the compound's ability to inhibit viral replication in Vero E6 cells infected with HSV-1. The findings revealed a substantial reduction in viral load when treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.